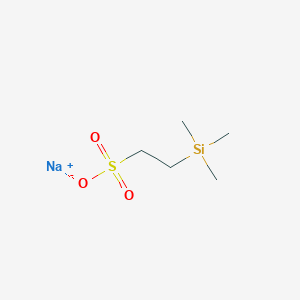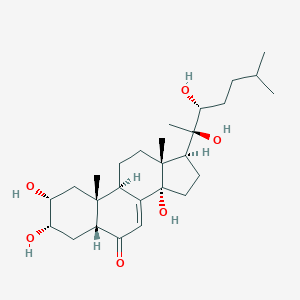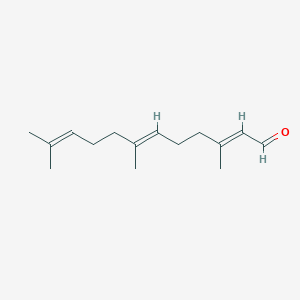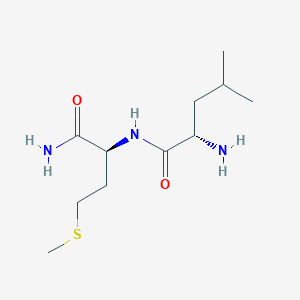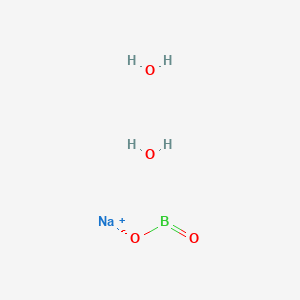
ブファレノギン
概要
説明
ブファレノギンは、ヒキガエル、特にBufo bufo gargarizans Cantor種の皮膚から単離された天然化合物です。ブファジエノライド類に属し、抗腫瘍、心血管、抗炎症、鎮痛、免疫調節効果など、強力な生物活性で知られています 。ブファレノギンは近年、特に肝癌の治療における強力な抗腫瘍特性により注目を集めています .
科学的研究の応用
ブファレノギンは、化学、生物学、医学、産業の分野において幅広い科学研究の応用を持っています。
化学: 化学において、ブファレノギンは新しい抗癌剤の開発のためのリード化合物として使用されます。その独特の構造と強力な生物活性は、さらなる化学修飾と医薬品開発の理想的な候補となっています .
生物学: 生物学的研究において、ブファレノギンは、細胞増殖、アポトーシス、細胞周期進行に対する効果について研究されています。肝細胞癌細胞の増殖を抑制し、Mcl-1の発現をダウンレギュレートすることにより、細胞アポトーシスを促進することが示されています .
医学: 医学において、ブファレノギンは肝癌の治療のための潜在的な治療薬として研究されています。異種移植されたヒト肝腫瘍において、顕著な副作用なしに強力な治療効果を示しました .
産業: 製薬業界では、ブファレノギンは新しい抗癌剤の開発のための基準化合物として使用されています。その強力な抗腫瘍特性と独特の作用機序は、創薬開発にとって貴重なリソースとなっています .
作用機序
ブファレノギンは、受容体型チロシンキナーゼを介したシグナル伝達経路を阻害することにより、その効果を発揮します。肝腫瘍細胞の増殖に不可欠なMEK/ERK経路の活性化を阻害します。さらに、ブファレノギンは、Mcl-1およびSox2の減少に必要なPI3-K/Aktカスケードを抑制します 。上皮成長因子受容体および肝細胞増殖因子受容体の自己リン酸化と活性化を阻害することにより、ブファレノギンは、Raf/MEK/ERKおよびPI3-K/Aktシグナル伝達を含むそれらの主要な下流カスケードを抑制します .
6. 類似化合物の比較
ブファレノギンは、強力な抗腫瘍特性と特異的な作用機序により、ブファジエノライドの中で独特です。類似の化合物には次のようなものがあります。
C-ブファレノギン: 抗腫瘍特性を持つ別のブファジエノライドですが、作用機序が異なります。
ガマブフォタリン: 心血管および抗炎症効果で知られるブファジエノライド.
ブファレノギンは、癌細胞の増殖と生存に関与する複数のシグナル伝達経路を阻害できるため、抗癌剤開発の有望な候補となっています .
生化学分析
Biochemical Properties
Bufarenogin has been found to interact with various biomolecules in the cell. It induces intrinsic apoptosis via the cooperation of Bax and adenine‐nucleotide translocator . It also impairs the activation of the MEK/ERK pathway, which is essential in the proliferation of hepatoma cells .
Cellular Effects
Bufarenogin has been shown to suppress HCC cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, it decreases the number of hepatoma stem cells through Sox2 depression .
Molecular Mechanism
The molecular mechanism of Bufarenogin involves the inhibition of receptor tyrosine kinases-regulated signaling . It impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade, which is required in Bufarenogin-mediated reduction of Mcl-1 and Sox2 . Bufarenogin inhibits the auto-phosphorylation and activation of epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), thereafter suppressing their primary downstream cascades Raf/MEK/ERK and PI3-K/Akt signaling .
準備方法
合成経路と反応条件: ブファレノギンは、クリックβ-シクロデキストリン固定相を用いた2次元逆相液体クロマトグラフィー/親水性相互作用クロマトグラフィーシステムを用いて、ヒキガエルの皮膚から単離および精製することができます 。この方法は、ヒキガエルの皮膚抽出物中の高極性および中極性成分の分離を可能にします。
工業的生産方法: ブファレノギンの工業的生産には、多くのブファジエノライドを含むヒキガエルの毒液の抽出が含まれます。毒液は処理されて乾燥され、活性化合物が得られます。構造修飾、固体分散、シクロデキストリン包接、マイクロエマルション、ナノドラッグデリバリーシステムは、ブファジエノライドの溶解性とバイオアベイラビリティを向上させるために検討されている戦略のいくつかです .
化学反応の分析
反応の種類: ブファレノギンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変して生物活性を高め、溶解性を向上させるために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、ブファレノギンを酸化できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、ブファレノギンを還元するために使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて、求核置換反応を行うことができます。
主要な生成物: これらの反応から生成される主要な生成物には、生物活性が高く、溶解性が向上したブファレノギンのさまざまな誘導体が含まれます .
類似化合物との比較
Bufarenogin is unique among bufadienolides due to its potent anti-tumor properties and specific mechanism of action. Similar compounds include:
C-Bufarenogin: Another bufadienolide with anti-tumor properties, but with a different mechanism of action.
Gamabufotalin: A bufadienolide known for its cardiovascular and anti-inflammatory effects.
Bufarenogin stands out due to its ability to inhibit multiple signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for anti-cancer drug development .
特性
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-PUVOGLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937732 | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-65-0 | |
| Record name | Bufarenogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufarenogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bufarenogin and where is it found?
A: Bufarenogin is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]
Q2: What are the known anti-tumor mechanisms of Bufarenogin?
A: Bufarenogin demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]
- It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
- It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []
Q3: What is the chemical structure of Bufarenogin?
A: Bufarenogin is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]
Q4: Are there any known Bufarenogin derivatives or analogs with modified activity?
A4: Yes, research has identified several Bufarenogin derivatives and analogs, including:
Q5: What are the implications of Bufarenogin's biotransformation for its therapeutic use?
A: The biotransformation of Bufarenogin by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of Bufarenogin is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.
Q6: What is the role of network pharmacology in understanding the therapeutic effects of Bufarenogin?
A: Network pharmacology analyses have been used to explore the multi-target effects of Bufarenogin. These studies suggest that Bufarenogin may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



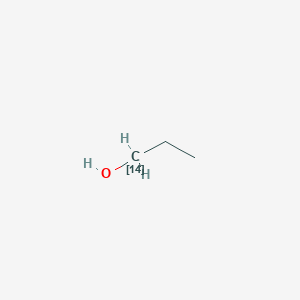
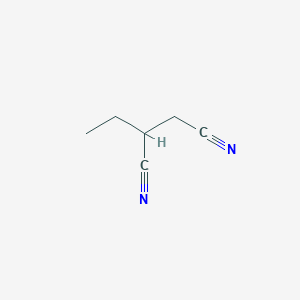
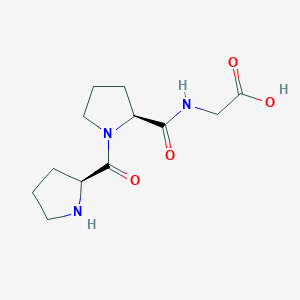
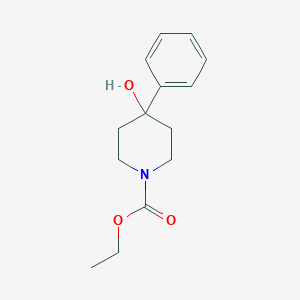
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
